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Compound of Interest

Compound Name: 3-Amino-4-phenylpyridine

Cat. No.: B131099

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the compound
3-Amino-4-phenylpyridine (C11H10Nz2), a versatile building block in organic synthesis and
pharmaceutical research.[1][2] Due to the limited availability of published experimental spectra
for this specific molecule, this document presents predicted data based on the analysis of
structurally related compounds. Detailed, generalized experimental protocols for acquiring such
data are also provided.

Chemical Structure and Properties
e |[UPAC Name: 4-phenylpyridin-3-amine[3]

« Molecular Formula: C11H1oN2[1]

« Molecular Weight: 170.21 g/mol [1]

« Appearance: Expected to be a light yellow solid.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Amino-4-
phenylpyridine. These predictions are derived from the known spectral data of related
molecules such as 3-aminopyridine, 4-phenylpyridine, and 3-amino-4-methylpyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~8.1-8.3 Doublet 1H H2 (Pyridine)
~7.9-8.1 Doublet 1H H6 (Pyridine)
~7.3-7.6 Multiplet 5H Phenyl-H
~7.0-7.2 Doublet of Doublets 1H H5 (Pyridine)
~3.5-4.5 Broad Singlet 2H NH:2

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6, ppm) Assignment

~150-155 C4 (Pyridine)

~145-150 C2 (Pyridine)

~140-145 C6 (Pyridine)

~135-140 C1' (Phenyl, ipso)

~128-130 C2', C3', C4', C5', C6' (Phenyl)
~120-125 C5 (Pyridine)

~115-120 C3 (Pyridine)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450-3300 Medium-Strong symmetric)
3100-3000 Medium-Weak Aromatic C-H stretch
1620-1580 Strong C=C and C=N ring stretching
1500-1400 Medium-Strong Aromatic ring stretching
1350-1250 Strong C-N stretch
850-750 Strong C-H out-of-plane bending
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data
mlz Interpretation
170 [M]* (Molecular lon)
169 [M-H]*
143 [M-HCN]*
142 [M-N2Hz2]*
115 [CoH7]*
77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid
aromatic amine like 3-Amino-4-phenylpyridine.

NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-20 mg of the solid sample for *H NMR (20-50 mg for
13C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
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CDCIs or DMSO-de) in a clean vial.

o Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm
NMR tube to a height of 4-5 cm.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogenetity.

o Acquire the H spectrum using a standard pulse sequence.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique
carbon. An attached proton test (e.g., DEPT) can be used to differentiate between CH,
CHz, and CHs groups.[4]

o Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the
spectrum, and integrating the signals. Calibrate the chemical shifts relative to an internal
standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (Thin Solid Film Method)

o Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few
drops of a volatile solvent like methylene chloride.[5]

o Film Deposition: Place a single drop of the solution onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).[5]

o Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of
the solid sample on the plate.[5]

o Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
acquire the spectrum.

o Background Subtraction: A background spectrum of the clean, empty salt plate should be
acquired and subtracted from the sample spectrum.
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Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS).

« lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge
(m/z) ratio.

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

o Data Interpretation: The peak with the highest m/z is often the molecular ion peak, which
corresponds to the molecular weight of the compound. The fragmentation pattern provides
structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of an organic compound like 3-Amino-4-phenylpyridine.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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